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An Application Note and Protocol for the Culture of Human Coronavirus NL63 (HCoV-NL63) in

LLC-MK2 Cells

Introduction
Human coronavirus NL63 (HCoV-NL63) is a globally distributed respiratory pathogen, primarily

causing upper and lower respiratory tract infections, particularly in young children and the

elderly.[1] Like the more pathogenic SARS-CoV and SARS-CoV-2, HCoV-NL63 utilizes the

angiotensin-converting enzyme 2 (ACE2) receptor for entry into host cells.[1][2][3] This shared

receptor usage makes HCoV-NL63 a valuable, less hazardous surrogate for studying aspects

of coronavirus biology, including receptor binding, cell entry, and the efficacy of potential

antiviral compounds, as it can be handled in Biosafety Level 2 (BSL-2) laboratories.[1][2]

The rhesus macaque kidney epithelial cell line, LLC-MK2, is a commonly used and reliable

model for the isolation, propagation, and titration of HCoV-NL63.[3][4][5] These cells express

the ACE2 receptor and are highly susceptible to HCoV-NL63 infection, developing a

characteristic cytopathic effect (CPE) that facilitates virus quantification.[2][5][6] This document

provides detailed protocols for the cultivation of LLC-MK2 cells, the propagation and harvesting

of HCoV-NL63, and the determination of viral titers using the Tissue Culture Infectious Dose 50

(TCID50) assay.
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Quantitative parameters for the successful culture and titration of HCoV-NL63 in LLC-MK2 cells

are summarized below. These values are derived from multiple studies and represent typical

experimental conditions and outcomes.

Table 1: LLC-MK2 Cell Culture and HCoV-NL63 Infection Parameters

Parameter Value Notes

Cell Line LLC-MK2 (ATCC CCL-7)
Rhesus macaque kidney
epithelial cells.[7]

Cell Seeding Density
3.5 x 10⁴ cells/well (24-well

plate)
For growth kinetics studies.[5]

4 x 10⁴ cells/well (96-well

plate)
For TCID50 assays.[8]

8 x 10⁴ cells/well (12-well

plate)
For flow cytometry analysis.[5]

Cell Culture Conditions 37°C, 5% CO₂
Standard incubation for cell

propagation.[7][9]

Virus Infection Temperature 32°C - 34°C

Lower temperature is optimal

for HCoV-NL63 replication.[5]

[6][9]

Multiplicity of Infection (MOI) 0.005 - 0.5

Used for various applications

from stock production to

specific assays.[1][6][8]

| Incubation Time (Post-Infection) | 4 - 7 days | Time required for CPE to become evident and

for peak virus production.[1][6][7] |

Table 2: HCoV-NL63 Titer and Yield in LLC-MK2 Cells
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Parameter Value Method

Typical Virus Stock Titer 1.18 x 10⁵ TCID₅₀/mL TCID₅₀ Assay[5]

2 x 10⁵ TCID₅₀/mL TCID₅₀ Assay[8]

Peak Viral RNA Detection Day 5-6 post-infection Real-Time RT-PCR[7]

| CPE Observation | Visible from day 3, peaks by day 5-6 | Visual microscopy[8][10] |

Experimental Protocols
Protocol 1: Maintenance and Propagation of LLC-MK2
Cells
This protocol describes the standard procedure for subculturing LLC-MK2 cells to maintain a

healthy, proliferating stock for viral infection experiments.

Preparation: Pre-warm growth medium (e.g., MEM or DMEM supplemented with 3-10%

Fetal Bovine Serum and 1% Penicillin-Streptomycin) and PBS to 37°C.

Cell Washing: Once the LLC-MK2 cell monolayer reaches 80-90% confluency in a T75 flask,

remove the spent medium. Wash the cell monolayer once with 5-10 mL of sterile PBS.

Dissociation: Add 2-3 mL of a suitable dissociation reagent (e.g., Trypsin-EDTA) to the flask,

ensuring the entire monolayer is covered. Incubate at 37°C for 3-5 minutes, or until cells

begin to detach.

Neutralization: Add 6-8 mL of pre-warmed growth medium to the flask to neutralize the

trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.

Centrifugation: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g

for 5 minutes.

Resuspension: Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh

growth medium.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://journals.asm.org/doi/10.1128/spectrum.01639-22
https://pmc.ncbi.nlm.nih.gov/articles/PMC1479111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249106/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1479111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2763395/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Counting: Determine the viable cell concentration using a hemocytometer or an

automated cell counter.

Subculturing: Seed new T75 flasks at a density of 2-5 x 10⁴ cells/cm². Add the appropriate

volume of fresh growth medium and incubate at 37°C with 5% CO₂.

Protocol 2: Propagation and Harvesting of HCoV-NL63
Virus Stock
This protocol details the generation of a high-titer HCoV-NL63 virus stock.

Cell Seeding: Seed LLC-MK2 cells in T75 or T150 flasks and grow until they form a confluent

monolayer (90-100%).

Temperature Adaptation: One hour before infection, move the flasks to a 34°C incubator to

allow the cells to adapt to the lower temperature.[5]

Infection: Remove the growth medium and wash the monolayer twice with sterile PBS.

Inoculate the cells with HCoV-NL63 at a low MOI (e.g., 0.01) diluted in a minimal volume of

infection medium (serum-free or low-serum medium).[6]

Adsorption: Incubate the flasks at 34°C for 1-2 hours, rocking gently every 15-20 minutes to

ensure even distribution of the inoculum.[6][7]

Incubation: After the adsorption period, add fresh infection medium to the flask and incubate

at 34°C with 5% CO₂ for 4 to 6 days.[5][6] Monitor the cells daily for the appearance of CPE

(cell rounding, enlargement, and detachment).[8]

Harvesting: When significant CPE (affecting >75% of the monolayer) is observed, harvest

the virus. This is typically done by subjecting the flask to two or three freeze-thaw cycles

(e.g., freezing at -80°C and thawing at room temperature) to lyse the cells and release

intracellular virions.[7]

Clarification: Transfer the cell lysate to a centrifuge tube and spin at 5000 x g for 10 minutes

to pellet cell debris.[11]
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Storage: Collect the clarified supernatant, which contains the virus stock. Aliquot into

cryovials and store at -80°C for long-term use.[7]

Protocol 3: HCoV-NL63 Titration by TCID₅₀ Assay
This protocol describes the determination of the infectious virus titer using the endpoint dilution

method of Reed and Muench.

Cell Seeding: Seed LLC-MK2 cells into a 96-well plate at a density that will yield a confluent

monolayer the next day (e.g., 3-4 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.

Virus Dilution: On the day of the assay, prepare ten-fold serial dilutions of the HCoV-NL63

virus stock (from 10⁻¹ to 10⁻⁸) in cold infection medium.

Infection: Remove the growth medium from the 96-well plate. Inoculate at least 4-8 replicate

wells per virus dilution with 100 µL of the corresponding dilution. Include several wells with

infection medium only as negative controls.

Incubation: Incubate the plate at 34°C with 5% CO₂ for 6-7 days.[7][8]

CPE Scoring: After the incubation period, examine each well for the presence of CPE using

an inverted microscope. Score each well as positive (+) or negative (-) for infection.

Titer Calculation: Calculate the TCID₅₀/mL value using the Reed-Muench method.[8] This

determines the virus dilution at which 50% of the cell cultures are infected.

Mandatory Visualizations
Diagrams illustrating key workflows and biological pathways are provided below using the DOT

language.
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Caption: Experimental workflow for HCoV-NL63 titration using the TCID50 assay in LLC-MK2

cells.
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Caption: HCoV-NL63 entry pathway into LLC-MK2 cells via ACE2 and clathrin-mediated

endocytosis.[9]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12372050?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

